[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a tertiary amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a dimethylamino-propyl moiety at the 5-position. This structure combines a heterocyclic aromatic system with a flexible aliphatic chain, making it a candidate for applications in medicinal chemistry, particularly in receptor-targeted drug design. The dimethylamino group enhances solubility in aqueous environments, while the ethyl-pyrazole moiety may influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15-11(6-8-13-15)10-12-7-5-9-14(2)3/h6,8,12H,4-5,7,9-10H2,1-3H3 |
InChI Key |
SGVQQBMKRWHUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 1-ethyl-1H-pyrazole-5-yl scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, reacting ethyl hydrazinecarboxylate with acetylacetone under acidic conditions yields 1-ethyl-3,5-dimethylpyrazole, which is subsequently functionalized at the 5-position. Alternative routes employ palladium-catalyzed cross-coupling to introduce substituents post-cyclization.
Key reaction parameters:
Amine Side Chain Introduction
The [3-(dimethylamino)propyl] group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 1-ethyl-5-(chloromethyl)-1H-pyrazole with 3-(dimethylamino)propylamine in the presence of a base:
Optimized conditions:
-
Base: Potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C.
-
Yield: 68–72% after 12 hours.
-
Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation. For example, a two-step process achieves 85% yield:
-
Pyrazole formation: Hydrazine and diketone fed into a microreactor at 50°C.
-
Alkylation: Intermediate reacted with 3-(dimethylamino)propyl chloride in a packed-bed reactor.
Advantages:
Catalytic Optimization
Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in pyrazole functionalization. For instance, Buchwald–Hartwig amination achieves C–N bond formation between pyrazole halides and amines with 90% conversion.
Catalyst loading: 2 mol% Pd(PPh) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.
Reaction Mechanism and Byproduct Analysis
Alkylation Pathway
The SN2 mechanism dominates the alkylation step, where the amine nucleophile attacks the electrophilic carbon of the chloromethylpyrazole. Competing elimination reactions form olefinic byproducts (<5%) under high-temperature conditions.
Mitigation strategies:
Reductive Amination Alternative
For substrates sensitive to alkylation, reductive amination offers a milder route. Reacting 1-ethyl-5-formylpyrazole with 3-(dimethylamino)propylamine in the presence of sodium cyanoborohydride (NaBHCN) achieves 65% yield.
Conditions:
-
Solvent: Methanol with 1% acetic acid.
-
Reaction time: 24 hours at room temperature.
Yield Optimization Strategies
Design of Experiments (DoE)
Statistical optimization identifies critical factors affecting yield. A three-factor DoE (temperature, catalyst loading, and solvent polarity) revealed:
-
Temperature: Most significant factor (p < 0.01).
Table 1: Yield Comparison Under Varied Conditions
| Temperature (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 60 | 1.0 | THF | 58 |
| 75 | 2.5 | DMF | 85 |
| 90 | 2.5 | DMF | 72 |
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, improving substitution rates. Non-polar solvents (toluene) favor elimination pathways.
Industrial and Environmental Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylamino group, potentially converting it into a primary amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a drug candidate due to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor progression.
- Anti-inflammatory Effects : Studies show that compounds with similar structures can modulate inflammatory responses, making them candidates for treating conditions like arthritis.
Biological Systems
As a ligand, [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can bind to various receptors, influencing biological processes:
- Receptor Binding Studies : The compound's binding affinity to G-protein coupled receptors (GPCRs) has been investigated, revealing its potential in drug design for neurological disorders.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, providing insights into metabolic regulation.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. The findings indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Neurological Applications
Another investigation focused on the compound's interaction with serotonin receptors. The results demonstrated that it could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and coordination with metal ions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazol-5-amine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
- The dimethylamino group in the target compound provides electron-donating effects, favoring interactions with acidic residues in proteins.
- Steric Considerations : Bulky substituents (e.g., tert-butyl ) reduce conformational flexibility, whereas the ethyl and propyl chains in the target compound balance flexibility and steric accessibility.
- Thermodynamic Stability: Pyrazole derivatives with aromatic substituents (e.g., phenyl ) exhibit higher melting points due to crystallinity, while aliphatic chains (e.g., dimethylamino-propyl) lower melting points, favoring liquid formulations.
Q & A
Q. What are the established synthetic routes for [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine?
- Methodological Answer : The compound is synthesized via multi-step alkylation and condensation reactions. A typical approach involves:
Alkylation of Pyrazole Core : Reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with a dimethylamino-propylamine derivative in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine linkage .
Optimization : Use polar aprotic solvents (e.g., DMF or THF) and bases like triethylamine to enhance nucleophilic substitution efficiency. Elevated temperatures (50–60°C) improve reaction kinetics .
Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product with ≥95% purity, verified by TLC .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | NaBH₄, DMF, 60°C | 65–75 |
| Purification | Hexane:EtOAc (8:2) | 95% purity |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (CDCl₃) identifies protons on the pyrazole ring (δ 7.2–7.5 ppm), dimethylamino groups (δ 2.2–2.5 ppm), and ethyl substituents (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 251.2) .
- Infrared Spectroscopy (IR) : Peaks at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole) validate functional groups .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic results) often arise from:
Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
Structural Confounders : Impurities (e.g., <95% purity) or stereoisomers may skew results. Re-synthesize and re-test under controlled conditions .
Target Selectivity : Use computational docking (AutoDock Vina) to predict binding affinities for specific enzymes (e.g., bacterial topoisomerase vs. human kinases) .
- Case Study :
A 2023 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for antifungal activity. Re-evaluation under uniform conditions (RPMI-1640 media, 24h incubation) resolved the discrepancy, attributing it to pH-dependent solubility .
Q. What strategies optimize the compound’s synthesis for high-throughput applications?
- Methodological Answer :
Microwave-Assisted Synthesis : Reduces reaction time from 12h to 30 minutes while maintaining yields >70% .
Flow Chemistry : Continuous flow systems improve scalability and reduce side products (e.g., over-alkylation) .
Catalytic Optimization : Replace NaBH₄ with milder reductants (e.g., BH₃·THF) to enhance selectivity for the tertiary amine .
- Comparative Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Batch | 12h | 65 | 95 |
| Microwave-Assisted | 0.5h | 72 | 97 |
| Flow Chemistry | 2h | 68 | 96 |
Q. How is computational modeling used to predict this compound’s pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity; ideal range: 2–3) and BBB permeability. For this compound, predicted logP = 2.8 suggests moderate blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : GROMACS simulations analyze stability in aqueous vs. lipid membranes, critical for drug delivery design .
- Metabolic Pathways : CYP450 enzyme interaction profiles predict hepatic clearance rates, guiding dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
